molecular formula C10H12ClNO2S B3010758 Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate CAS No. 1156662-22-4

Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate

Cat. No. B3010758
CAS RN: 1156662-22-4
M. Wt: 245.72
InChI Key: KLWYPOIPLDDYCG-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate is a compound that is likely to possess interesting chemical and biological properties due to the presence of a sulfanyl group attached to a chlorophenyl ring. While the specific compound is not directly discussed in the provided papers, related compounds with sulfanyl groups and chlorophenyl rings have been studied for their biological activity and molecular structures.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent ring closure reactions and substitutions at the thiol position lead to the formation of various derivatives. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides is a multi-step process that involves the creation of a 1,3,4-oxadiazole moiety and subsequent modifications .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate can be determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing that the closest molecules are paired and oriented by their chlorine atoms, forming endless ribbons of paired associates .

Chemical Reactions Analysis

Chemical reactions involving the oxidation of sulfur atoms in related compounds have been documented. For instance, the oxidation of a methylsulfanyl group to a sulfinyl group was achieved using m-chloroperbenzoic acid in dichloromethane, as seen in the synthesis of a tetrahydropyridine derivative . This indicates that the sulfanyl group in Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate could undergo similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with sulfanyl and chlorophenyl groups can be inferred from spectral analysis data such as IR, 1H-NMR, and EI-MS. These techniques confirm the presence of specific functional groups and the overall structure of the compound. Additionally, the biological activity of these compounds, such as antibacterial potential, can be assessed through in vitro screening against various bacterial strains. The cytotoxicity of these compounds can also be evaluated to determine their safety profile .

Scientific Research Applications

1. Environmental and Material Applications

Functionalization of graphene oxide (GO) with compounds like 4-aminothiophenol and 3-aminopropyltriethoxysilane, which have similarities in functional groups to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, has been researched for environmental applications. Such functionalization has shown enhanced sorption efficiencies for dyes and heavy metals like copper, with sulfydryl and amino groups increasing sorption sites and facilitating chelation with heavy metals (Chen et al., 2016).

2. Synthesis of Heterocyclic Compounds

Research indicates that the reaction of compounds structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate with active methylenes can lead to the formation of various heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are significant in the field of organic synthesis and pharmaceutical research (Shibuya, 1984).

3. Photopolymerization and Material Science

A study on the photopolymerization process, which utilized an alkoxyamine compound bearing a chromophore group structurally similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, explored its potential in material science. This research is pivotal in the development of new materials and coatings (Guillaneuf et al., 2010).

4. Antimicrobial Research

Synthesized derivatives of compounds with structures similar to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate have shown potential as antibacterial agents. For instance, studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed significant antibacterial activity against various bacterial strains (Siddiqui et al., 2014).

5. Corrosion Inhibition

Schiff bases containing sulfanylphenyl structures, which are structurally related to Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate, have been investigated as corrosion inhibitors. Their presence in acid solutions has shown a significant decrease in corrosion rate, highlighting their application in material protection and preservation (Behpour et al., 2009).

Safety and Hazards

The safety and hazards associated with “Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate” are not known. It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYPOIPLDDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate

CAS RN

1156662-22-4
Record name methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate
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